6-Bromo-3-formyl-4-indazolecarboxylic acid CAS 885523-80-8 properties
6-Bromo-3-formyl-4-indazolecarboxylic acid CAS 885523-80-8 properties
An In-Depth Technical Guide to 6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS 885523-80-8)
Introduction: Unveiling a Versatile Heterocyclic Scaffold
6-Bromo-3-formyl-4-indazolecarboxylic acid is a specialized heterocyclic compound built upon the indazole core, a privileged scaffold in modern medicinal chemistry. The strategic placement of three distinct functional groups—a bromine atom, a formyl (aldehyde) group, and a carboxylic acid—on the indazole framework makes this molecule a highly versatile and valuable building block for chemical synthesis and drug discovery.
The indazole ring system itself is a key component in numerous biologically active compounds, including potent kinase inhibitors. The substituents on this particular derivative offer multiple avenues for chemical modification:
-
Carboxylic Acid (C4): Provides a key hydrogen bond donor/acceptor site for target interaction and serves as a handle for amide or ester formation.
-
Formyl Group (C3): A reactive electrophile suitable for reductive amination, condensations, and other carbon-carbon bond-forming reactions.
-
Bromo Group (C6): A classic vector for modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling systematic exploration of the surrounding chemical space.
This guide provides a comprehensive overview of the known properties, proposed synthesis, reactivity, and potential applications of this molecule, offering a technical resource for its strategic deployment in research and development programs.
Section 1: Physicochemical & Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, a robust profile can be constructed based on its chemical structure and analysis of related analogues.
Core Physicochemical Properties
The fundamental properties of 6-Bromo-3-formyl-4-indazolecarboxylic acid are summarized below. Experimental values for properties like melting point and solubility should be determined empirically upon acquisition.
| Property | Value | Source/Method |
| CAS Number | 885523-80-8 | Chemical Registry |
| Molecular Formula | C₉H₅BrN₂O₃ | Calculated |
| Molecular Weight | 269.05 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from Analogues |
| Purity | >95% (typically available) | Supplier Data[1] |
Predicted Spectroscopic Signature
The unique arrangement of functional groups gives 6-Bromo-3-formyl-4-indazolecarboxylic acid a distinct spectroscopic fingerprint. The following are predicted characteristics to aid in its identification and characterization.[2][3][4][5]
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>11 ppm), may be exchangeable with D₂O.
-
Aldehyde Proton (-CHO): A sharp singlet, expected around 9.5-10.5 ppm.
-
Indazole N-H Proton: A broad singlet, chemical shift can vary (often >10 ppm).
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two coupled protons on the benzene portion of the indazole ring.
¹³C NMR Spectroscopy:
-
Approximately 9 distinct carbon signals are expected.
-
Carbonyl Carbons: Two signals in the highly deshielded region; the carboxylic acid carbon (~165-180 ppm) and the aldehyde carbon (~185-200 ppm).
-
Aromatic/Heterocyclic Carbons: Signals in the 110-150 ppm range, including the carbon bearing the bromine atom (C-Br), which will be shifted relative to a non-halogenated carbon.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Aldehyde): Two distinct, strong, sharp absorptions in the range of 1670-1760 cm⁻¹. The conjugation with the indazole ring will influence the exact position.
-
C-Br Stretch: Typically found in the fingerprint region (<700 cm⁻¹).
Mass Spectrometry (MS):
-
The molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern due to the presence of bromine.
-
Two major peaks will be observed for the molecular ion: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2), with a relative intensity ratio of approximately 1:1.
Section 2: Synthesis, Reactivity, and Chemical Utility
Proposed Synthetic Pathway
The synthesis of substituted indazoles often involves the construction of the heterocyclic ring from appropriately substituted benzene precursors. A plausible, multi-step synthesis for 6-Bromo-3-formyl-4-indazolecarboxylic acid can be conceptualized starting from a brominated and methylated benzoic acid derivative.[6]
Caption: A potential synthetic route to the target compound.
Protocol: Amide Coupling from the Carboxylic Acid Moiety
This protocol details a standard and reliable method for converting the carboxylic acid group into a diverse library of amides, a critical step in many drug discovery campaigns.[6] The trustworthiness of this protocol lies in the use of well-established coupling reagents and a clear, monitorable workflow.
Objective: To synthesize an amide derivative from 6-Bromo-3-formyl-4-indazolecarboxylic acid and a primary or secondary amine.
Materials:
-
6-Bromo-3-formyl-4-indazolecarboxylic acid (1.0 eq)
-
Desired Amine (1.0-1.2 eq)
-
Coupling Agent: e.g., HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Amine Base: e.g., DIPEA or Triethylamine (3.0 eq)
-
Anhydrous Solvent: DMF or Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) supplies
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 6-Bromo-3-formyl-4-indazolecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Acid Activation: Add the coupling agent(s) (e.g., EDC/HOBt, 1.2 eq each) and the amine base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 20-30 minutes. Rationale: This step converts the carboxylic acid into a highly reactive activated ester intermediate, primed for nucleophilic attack.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (typically 2-12 hours). Self-Validation: A successful reaction will show the disappearance of the carboxylic acid spot and the appearance of a new, typically less polar, product spot.
-
Workup: Once the reaction is complete, pour the mixture into water. If the product is solid, it may precipitate and can be collected by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final amide.
Chemical Reactivity Map
The molecule's three functional groups can be addressed with high selectivity, making it a powerful platform for generating diverse chemical libraries.
Caption: Key selective transformations of the title compound.
Section 3: Applications in Drug Discovery & Chemical Biology
The indazole scaffold is frequently utilized in the development of therapeutics, particularly kinase inhibitors for oncology. Derivatives of 6-bromo-indazole-4-carboxylic acid have been specifically investigated as anticancer, antiangiogenic, and antioxidant agents.[6][7]
Role as a Fragment in Fragment-Based Drug Discovery (FBDD)
6-Bromo-3-formyl-4-indazolecarboxylic acid is an ideal candidate for Fragment-Based Drug Discovery (FBDD).[8] Its molecular weight falls within the typical range for fragments, and its functional groups provide both binding interactions and vectors for synthetic elaboration.
FBDD Workflow:
-
Screening: The molecule is screened against a biological target using biophysical methods (e.g., SPR, NMR, X-ray crystallography). The carboxylic acid and indazole N-H are likely to form key hydrogen bonds in a binding pocket.
-
Hit Validation: Confirmed hits are validated. X-ray crystallography is particularly valuable as it can reveal the binding mode and show the orientation of the reactive vectors (bromo and formyl groups).
-
Fragment Elaboration: The synthetic handles are used to "grow" the fragment into a more potent, lead-like molecule. The bromine atom can be used to explore one pocket (via cross-coupling), while the formyl group can be used to explore another (via reductive amination). This dual-vector approach is highly efficient for optimizing potency and selectivity.
Caption: A typical Fragment-Based Drug Discovery workflow.
Section 4: Safety, Handling, and Storage
As a research chemical, 6-Bromo-3-formyl-4-indazolecarboxylic acid should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not available in the search results, precautions can be guided by closely related analogues like 6-Bromo-1H-indazole-4-carboxylic acid.
-
Hazard Classification: Assumed to be harmful. May cause eye, skin, and respiratory irritation.
-
Handling:
-
Storage:
Conclusion
6-Bromo-3-formyl-4-indazolecarboxylic acid (CAS 885523-80-8) represents a sophisticated chemical tool for researchers in organic synthesis and drug discovery. Its pre-installed, orthogonally reactive functional groups on a biologically relevant indazole core provide a powerful platform for the efficient generation of molecular diversity. From its role as a key intermediate in multi-step syntheses to its application as a high-value fragment in FBDD campaigns, this compound holds significant potential for accelerating the discovery of novel bioactive molecules. Proper understanding of its chemical properties, reactivity, and handling requirements is paramount to unlocking its full utility.
References
-
PubChem. 6-Bromo-3-formylchromone. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Available at: [Link]
-
Shrieve. Expert Chemical Sourcing. Shrieve Chemical Company. Available at: [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]
-
Independent Chemical Corporation. Cosmetics & Personal Care. Available at: [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
National Center for Biotechnology Information. 6-Bromo-1H-indole-3-carboxylic acid. PubMed Central (PMC). Available at: [Link]
-
University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
-
Semantic Scholar. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Available at: [Link]
-
Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]
-
Univar Solutions. NaN, Technical Grade, Liquid, Bulk. Available at: [Link]
-
Domainex. Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process. Available at: [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center. Available at: [Link]
-
ResearchGate. Table 1 . 1 H NMR Spectroscopic Data for Compounds. Available at: [Link]
-
PubChemLite. 6-bromo-3-formyl-1h-indole-2-carboxylic acid (C10H6BrNO3). Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy. Hans Reich NMR Collection. Available at: [Link]
-
Chemsrc. 6-BROMO-4-NITRO-3-(1H)INDAZOLE CARBOXALDEHYDE. Available at: [Link]
-
ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Available at: [Link]
Sources
- 1. CAS#:885519-47-1 | 6-BROMO-4-NITRO-3-(1H)INDAZOLE CARBOXALDEHYDE | Chemsrc [chemsrc.com]
- 2. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. lehigh.edu [lehigh.edu]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.ca [fishersci.ca]
